(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
CAS No.: 2166262-56-0
Cat. No.: VC3108709
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
![(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione - 2166262-56-0](/images/structure/VC3108709.png)
Specification
CAS No. | 2166262-56-0 |
---|---|
Molecular Formula | C10H14N2O2 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | (3S,8aS)-3-cyclopropyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
Standard InChI | InChI=1S/C10H14N2O2/c13-9-7-2-1-5-12(7)10(14)8(11-9)6-3-4-6/h6-8H,1-5H2,(H,11,13)/t7-,8-/m0/s1 |
Standard InChI Key | PRXZKXAACTVUIB-YUMQZZPRSA-N |
Isomeric SMILES | C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)C3CC3 |
SMILES | C1CC2C(=O)NC(C(=O)N2C1)C3CC3 |
Canonical SMILES | C1CC2C(=O)NC(C(=O)N2C1)C3CC3 |
Introduction
Chemical Structure and Basic Properties
Structural Features
(3S,8aS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione consists of a bicyclic system where a pyrrolidine ring is fused with a piperazine-2,5-dione moiety. The compound features two defined stereocenters: the S configuration at carbon-3 (bearing the cyclopropyl substituent) and the S configuration at carbon-8a (at the ring junction) . This specific stereochemical arrangement distinguishes it from other similar derivatives and likely contributes to its unique properties.
Property | (3S,8aS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Cyclo(L-Leu-L-Pro) | Cyclo(Pro-Val) | Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
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Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₁H₁₈N₂O₂ | C₁₀H₁₆N₂O₂ | C₇H₁₀N₂O₂ |
Molecular Weight | ~194.23 g/mol | 210.27 g/mol | 196.25 g/mol | 154.17 g/mol |
Substituent at C-3 | Cyclopropyl | Isobutyl | Isopropyl | Hydrogen |
Stereochemistry | (3S,8aS) | (3S,8aS) | Not specified | Not specified |
CAS Number | 2166262-56-0 | 2873-36-1 | 5654-87-5 | 19179-12-5 |
Relationship to Other Pyrrolo[1,2-a]pyrazine Derivatives
Structural Family Classification
The target compound belongs to the broader family of 2,5-diketopiperazines (DKPs), specifically those with a fused pyrrolidine ring system. This structural motif is found in numerous natural products and has been the subject of extensive research due to its presence in bioactive molecules . Related compounds include Cyclo(L-Leu-L-Pro), also known as Gancidin W, and Cyclo(Pro-Val), which share the same core structure but differ in the substituent at position 3 .
Comparison with Natural Analogs
Many naturally occurring pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have been isolated from microorganisms, particularly from bacteria and fungi. For instance, Cyclo(L-Leu-L-Pro) has been reported in Epichloe typhina and Peroneutypa scoparia, while Cyclo(Pro-Val) has been identified in Streptomyces nigra and Aspergillus fumigatus . These natural analogs often exhibit interesting biological activities, providing insights into the potential applications of synthetic derivatives like (3S,8aS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione.
Synthesis Approaches
General Synthetic Routes to Pyrrolo[1,2-a]pyrazine-1,4-diones
The synthesis of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione compounds typically involves the cyclization of appropriate precursors. Several approaches have been documented in the literature, which may be adapted for the synthesis of the cyclopropyl derivative .
One effective methodology involves the use of pyrrole-based enaminones as building blocks. As reported by researchers, 2-formylpyrrole-based enaminones can undergo cyclization in the presence of ammonium acetate to form pyrrolo[1,2-a]pyrazines . This approach offers a straightforward method for constructing the core structure, which can then be modified to incorporate specific substituents.
Specialized Synthesis Considerations for the Cyclopropyl Derivative
For introducing the cyclopropyl group at the C-3 position, several strategies could be employed based on documented approaches for similar compounds. One potential route might involve alkylation of appropriate precursors with cyclopropyl-containing reagents prior to cyclization . Alternatively, late-stage modification of existing pyrrolo[1,2-a]pyrazine-1,4-dione scaffolds could be considered.
The stereochemical control at positions 3 and 8a presents a significant challenge in the synthesis of (3S,8aS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione. Various approaches have been developed for related compounds, including asymmetric synthesis using chiral auxiliaries or catalysts, as well as resolution techniques to separate stereoisomers .
Current Research and Future Directions
Ongoing Investigations
Current research in the field of pyrrolo[1,2-a]pyrazine-1,4-diones is focused on several areas:
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Development of efficient and stereoselective synthesis methods for various derivatives, including those with complex substituents.
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Exploration of biological activities, particularly in the context of antimicrobial, antioxidant, and anticancer properties.
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Investigation of structure-activity relationships to guide the design of compounds with enhanced potency and selectivity.
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Application of computational approaches to predict properties and potential biological targets.
Future Research Opportunities
Several promising directions for future research on (3S,8aS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione include:
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Comprehensive characterization of physical, chemical, and biological properties.
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Development of optimized synthesis routes with improved yields and stereoselectivity.
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Detailed mechanistic studies to understand how the cyclopropyl substituent influences biological activities.
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Exploration of potential applications in pharmaceutical, agricultural, and materials science contexts.
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Investigation of synergistic effects when combined with other bioactive compounds.
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